DL-alpha-Methyltryptophan methyl ester is a derivative of tryptophan, an essential amino acid involved in various biological processes. This compound is notable for its role as a tachykinin antagonist, which can influence neurotransmission and has implications in neurological research. The molecular formula for DL-alpha-Methyltryptophan methyl ester is , with a molecular weight of approximately 232.28 g/mol. It exists in both free base and hydrochloride salt forms, with the latter often used in research applications due to its stability and solubility characteristics.
DL-alpha-Methyltryptophan methyl ester is synthesized from tryptophan through various chemical methods. It belongs to the class of tryptophan derivatives, which are significant in pharmacology and biochemistry due to their diverse biological activities. The compound can be classified under amino acid derivatives, specifically within the category of methylated tryptophans.
The synthesis of DL-alpha-Methyltryptophan methyl ester typically involves the following steps:
The molecular structure of DL-alpha-Methyltryptophan methyl ester features an indole ring system characteristic of tryptophan, with additional methyl groups attached to the nitrogen and carbon atoms.
COC(=O)C(C)(N)Cc1c[nH]c2ccccc12
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3
DL-alpha-Methyltryptophan methyl ester can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards the desired products.
DL-alpha-Methyltryptophan methyl ester acts primarily as a tachykinin antagonist by inhibiting certain neuropeptide receptors involved in pain transmission and inflammation. The mechanism involves binding to neurokinin receptors, thereby preventing their activation by endogenous tachykinins like substance P.
Research indicates that this compound can modulate neurotransmitter release and has potential applications in treating conditions associated with neurogenic inflammation . Studies have shown that its antagonistic properties can influence pain pathways and may provide therapeutic benefits in neurodegenerative diseases.
DL-alpha-Methyltryptophan methyl ester has several scientific uses:
This compound's unique properties make it an important subject of study within pharmacology and biochemistry, contributing valuable insights into amino acid derivatives' roles in health and disease.
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3